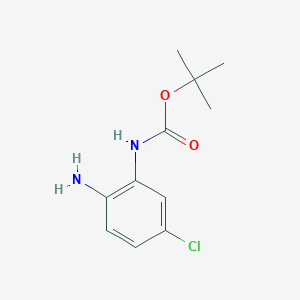

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester

描述

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester (CAS: 954238-88-1) is a carbamic acid derivative featuring a tert-butyl carbamate group attached to a 2-amino-5-chlorophenyl aromatic ring. Key properties include a molecular weight of 242.70 g/mol and a purity of 96% .

属性

IUPAC Name |

tert-butyl N-(2-amino-5-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAXYAHHCCNXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-88-1 | |

| Record name | tert-butyl N-(2-amino-5-chlorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Scheme Example

- Starting Material: 2-Amino-5-chlorophenylamine or a related derivative.

- Reagents: Di-tert-butyl dicarbonate ((Boc)2O), triethylamine (TEA), DMAP.

- Solvent: Dichloromethane (DCM).

- Conditions: Stirring at 0°C initially, then room temperature for 30 minutes to 1 hour.

- Outcome: Formation of the tert-butyl carbamate protected amine with yields typically above 80%.

This method is supported by the synthesis of similar carbamate derivatives, where 4-chloropyridin-2-ylamine was successfully protected with Boc anhydride in the presence of TEA and DMAP in DCM, yielding the carbamic acid tert-butyl ester in 82% yield.

Detailed Preparation Steps

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-5-chlorophenylamine + (Boc)2O + TEA + DMAP in DCM | Amino group protection via carbamate formation | ~82 | Reaction at 0°C to room temp, 30 min |

| 2 | Purification by extraction and distillation | Isolation of tert-butyl carbamate derivative | - | Solid product formation |

This method is consistent with general carbamate protection protocols and ensures selective protection of the amine group without affecting other functional groups.

Alternative Synthetic Routes and Coupling Methods

For further functionalization, such as amide bond formation on the carbamate-protected amine, coupling reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are employed. This reagent facilitates efficient amide bond formation with various carboxylic acids under mild conditions, minimizing side reactions like racemization.

Coupling Reaction Example

- Starting Material: tert-Butyl 2-amino-4-bromophenylcarbamate.

- Coupling Reagent: HATU.

- Base: N,N-Diisopropylethylamine (DIPEA).

- Solvent: Dimethylformamide (DMF).

- Carboxylic Acid: Various substituted acids to yield diverse amide derivatives.

- Conditions: Room temperature, stirring for several hours.

This approach has been used to synthesize a series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives with good yields and biological activity.

Reaction Conditions Optimization

- Temperature Control: Maintaining low temperature during the addition of (Boc)2O prevents side reactions and improves yield.

- Base Selection: Triethylamine is preferred due to its effective scavenging of generated acid and compatibility with Boc protection.

- Solvent Choice: Dichloromethane is commonly used due to its ability to dissolve reactants and ease of removal post-reaction.

- Purification: Extraction with DCM followed by distillation or recrystallization yields pure carbamate derivatives.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection with (Boc)2O | (Boc)2O, TEA, DMAP, DCM, 0°C to RT | ~82 | High selectivity, mild conditions | Sensitive to moisture, requires dry solvents |

| Amide Coupling with HATU | HATU, DIPEA, DMF, various carboxylic acids | 60-90 | Fast, efficient, broad scope | Expensive reagent, requires careful handling |

| Halobenzamide formation (related) | Phosphorus tribromide, controlled temp 50-80°C | - | High purity, controlled reaction | Exothermic, requires precise temp control |

Research Findings and Analytical Data

- The protected carbamate typically appears as a crystalline solid with melting points in the range of 70-75°C.

- Spectroscopic data (1H NMR, 13C NMR) confirm the presence of tert-butyl groups (singlet ~1.35 ppm) and carbamate carbonyl (~156 ppm in 13C NMR).

- Mass spectrometry (FAB or HRMS) confirms molecular ion peaks consistent with the expected molecular weight (e.g., m/z ~ 304 for related carbamate esters).

- The overall synthetic process is reproducible and scalable, suitable for further derivatization in pharmaceutical development.

化学反应分析

Types of Reactions

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbamic acid ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with different functional groups.

Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives with altered oxidation states.

Hydrolysis: Formation of (2-Amino-5-chloro-phenyl)-carbamic acid.

科学研究应用

Medicinal Chemistry

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester has been investigated for its potential therapeutic effects. Its structural features allow it to act as a precursor for various bioactive compounds.

Case Studies :

- Anticancer Activity : Research indicates that derivatives of carbamate compounds exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications of the carbamate structure can enhance its activity against specific cancer types, suggesting its potential as a lead compound in drug discovery .

Agricultural Chemistry

The compound is also explored for its applications in agrochemicals, particularly as a pesticide or herbicide.

Key Findings :

- Insecticidal Properties : Laboratory studies have shown that similar carbamate esters can exhibit insecticidal activity against common agricultural pests. This suggests that this compound could be developed into an effective insecticide formulation .

Analytical Chemistry

The compound serves as a standard in analytical chemistry for the development of new analytical methods.

Applications :

- Chromatography Standards : Its stability and purity make it suitable for use as a standard in high-performance liquid chromatography (HPLC) methods, aiding in the quantification of similar compounds in complex mixtures .

Table 1: Comparison of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer Drug Development | Enhanced cytotoxicity against cancer cells |

| Agricultural Chemistry | Pesticide Formulation | Effective against agricultural pests |

| Analytical Chemistry | HPLC Standard | Reliable quantification in complex mixtures |

作用机制

The mechanism of action of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the phenyl ring can interact with enzymes or receptors, leading to various biological effects. The carbamic acid ester group can undergo hydrolysis, releasing the active compound that exerts its effects on the target molecules.

相似化合物的比较

Comparison with Structural Analogs

Pharmacological and Stability Comparisons

Table 2: Functional and Pharmacological Profiles

Key Observations:

Carbamate Stability: The tert-butyl group in all listed compounds confers steric protection, enhancing resistance to hydrolysis compared to ethyl or allyl carbamates . Di-substituted carbamic esters (e.g., dimethyl) exhibit greater stability than mono-substituted analogs .

Bioactivity :

- While the target compound’s activity is unspecified, structurally related carbamates with basic substituents (e.g., -NH₂) show physostigmine-like effects, such as stimulating intestinal peristalsis or miotic action .

- Quaternary ammonium salts of aromatic carbamates (e.g., 3-oxyphenyl-trimethylammonium derivatives) exhibit enhanced activity compared to tertiary bases .

生物活性

Overview

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl (2-amino-5-chlorophenyl)carbamate, is an organic compound that has garnered attention for its potential biological activities. This compound features an amino group and a chloro substituent on the phenyl ring, along with a carbamic acid tert-butyl ester functional group. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 242.7 g/mol

- CAS Number : 954238-88-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and chloro groups on the phenyl ring may facilitate nucleophilic substitution reactions, while the carbamic acid ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. This compound has been investigated for its potential therapeutic properties, particularly in relation to enzyme inhibition and receptor modulation .

Antimicrobial Activity

Research has indicated that derivatives of carbamic acids, including this compound, exhibit antimicrobial properties. A study demonstrated that certain carbamate derivatives showed significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Enzyme Inhibition

Studies have explored the role of this compound in inhibiting specific enzymes related to disease processes. For instance, carbamate compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain management and inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, it was found that derivatives of this compound could effectively inhibit FAAH activity in vitro. The study reported an IC50 value of approximately 150 nM, suggesting strong potential for therapeutic applications in pain relief.

| Compound | IC50 (nM) |

|---|---|

| This compound | 150 |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester with high purity?

- Methodological Answer: The compound can be synthesized via condensation of 2-amino-5-chlorobenzophenone with tert-butyl acetoacetate under reflux conditions. Key steps include a 2-hour reflux in tert-butyl acetoacetate, followed by filtration and recrystallization from CH₂Cl₂ to achieve 68% yield and high purity (mp 274–275°C). Analytical validation via TLC, UV, IR, NMR, and mass spectrometry is critical for confirming structural integrity .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C-NMR) is essential for confirming hydrogen and carbon environments, as demonstrated by δ 1.37 (s, 9H for tert-butyl) and δ 155.5 (C=O) in DMSO-d₆ . High-performance liquid chromatography (HPLC) and gas chromatography (GC) are recommended for purity assessment, while IR spectroscopy can validate functional groups like carbamate C=O stretches (~1700 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during prolonged experimental workflows?

- Methodological Answer: Organic degradation, particularly of tert-butyl esters, can occur under thermal or acidic conditions. Store the compound at –20°C in inert atmospheres (e.g., argon) and avoid prolonged exposure to moisture. Continuous cooling during experiments (e.g., using ice baths) minimizes thermal degradation, as observed in analogous wastewater matrix studies .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence regioselectivity in subsequent derivatization reactions?

- Methodological Answer: The tert-butyl group acts as a steric shield, directing electrophilic substitutions to the aromatic amine (2-amino position). For example, alkylation or acylation reactions preferentially target the NH₂ group over the carbamate. Computational modeling (e.g., using Discovery Studio) can predict reactive sites by analyzing electron density maps and steric hindrance .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic results across different batches?

- Methodological Answer: Batch variability often arises from incomplete purification or solvent residues. Implement orthogonal purification (e.g., column chromatography followed by recrystallization) and standardize reaction conditions (temperature, solvent ratios). Cross-validate NMR spectra with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .

Q. How can this compound serve as a precursor for complex heterocycles in drug discovery?

- Methodological Answer: The 2-amino-5-chloro-phenyl moiety is a versatile intermediate for constructing benzodiazepines or imidazoles. For instance, reductive amination with ketones or aldehydes can yield fused heterocycles. A case study demonstrated 85–88% yields in synthesizing piperidine-carbamate derivatives via Schiff base intermediates .

Q. What are the limitations of using this compound in catalytic asymmetric synthesis?

- Methodological Answer: The tert-butyl carbamate’s bulkiness may hinder enantioselective catalysis. Alternative protecting groups (e.g., Cbz or Fmoc) or chiral phase-transfer catalysts (e.g., quaternary ammonium salts) can improve stereocontrol, as shown in phase-transfer alkylation of similar esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。